N-(4-methoxybenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
N-(4-Methoxybenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative with three distinct substituents:
- C5-substituent: A phenyl group, contributing aromatic π-π stacking capabilities.
- C7-substituent: A p-tolyl (4-methylphenyl) group, providing steric bulk and lipophilicity.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O/c1-19-8-12-22(13-9-19)31-17-24(21-6-4-3-5-7-21)25-26(29-18-30-27(25)31)28-16-20-10-14-23(32-2)15-11-20/h3-15,17-18H,16H2,1-2H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWKAKBDHQVTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=C(C=C4)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that belongs to the CMGC family and plays a crucial role in the regulation of cell cycle and transcription. It has been considered as a promising target for the treatment of cancers and other diseases.
Mode of Action
The compound acts as a CDK6 inhibitor . It binds to the active site of CDK6, thereby inhibiting its activity. This disruption of CDK6 activity leads to the inhibition of signals that stimulate the proliferation of malignant (cancer) cells.
Biological Activity
N-(4-methoxybenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C27H24N4O2
- Molecular Weight : 436.5 g/mol
- IUPAC Name : 7-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
- InChI Key : VJERTLQNCZMBJP-UHFFFAOYSA-N
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant activity against various biological targets, particularly in cancer therapy. The following mechanisms have been identified:
- Inhibition of Protein Kinase B (PKB/Akt) :
- Acetylcholinesterase Inhibition :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrrolopyrimidine core. Key findings include:
- Substituent Effects : Variations in the aromatic rings and the presence of methoxy groups significantly affect the potency and selectivity of these compounds against PKB and AChE. For instance, the introduction of electron-donating groups such as methoxy enhances inhibitory activity .
| Substituent Position | Effect on Activity |
|---|---|
| Para-Methoxy | Increased PKB inhibition |
| Meta-Chloro | Decreased AChE inhibition |
Case Studies and Research Findings
- Antitumor Activity :
- Neuroprotective Effects :
- Selectivity Profiles :
Chemical Reactions Analysis
Functionalization at the 4-Amino Position
The 4-amino group in the target compound is functionalized via nucleophilic substitution or reductive amination:
-
Amination with 4-methoxybenzylamine :
Reaction Profile :
| Entry | HCl (equiv) | Time (h) | Conversion (%) | Side Product (%) |
|---|---|---|---|---|
| 1 | 0.1 | 6 | 98 | <1 |
| 2 | 1.0 | 6 | 98 | 1 |
Data adapted from for analogous aminations.
Protection and Deprotection Strategies
The 4-methoxybenzyl group is stable under acidic and basic conditions, making it suitable for multistep syntheses:
-
Benzyl Protection : Used to block reactive sites during functionalization of other positions .
-
Debenzylation : Controlled hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl in EtOH) removes benzyl groups without affecting the methoxy functionality .
Case Study :
In a related compound, debenzylation at 25–30°C minimized dihydro impurity formation (<0.15%) .
Palladium-Catalyzed Cross-Couplings
-
Suzuki-Miyaura Coupling : Used to install aryl groups at positions 5 and 7 (e.g., phenyl and para-tolyl) .
-
Buchwald-Hartwig Amination : Applied for introducing nitrogen-containing substituents at position 4 .
Acid-Catalyzed Solvolysis
-
Hydrochloric acid promotes ethanolysis in competing reactions, necessitating precise stoichiometric control to avoid 4-ethoxy byproducts .
Stability and Reactivity Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidines are a versatile scaffold in medicinal chemistry. Below is a systematic comparison of the target compound with key analogs, focusing on structural features, biological activities, and synthetic yields.
Structural and Functional Group Comparisons
Key Research Findings and Implications
Substituent Effects: The 4-methoxybenzyl group enhances solubility compared to unsubstituted benzyl analogs (e.g., vs. 16) .
Activity Trends :
- Compounds with electron-donating groups (e.g., methoxy) at N4 show improved kinase inhibition, while electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity .
Synthetic Challenges :
- Installing multiple aryl groups (C5/C7) requires precise control of cross-coupling conditions to avoid regioselectivity issues .
Q & A
Q. Methodological Answer :
- Multi-Step Reaction Design : Follow protocols for pyrrolo[2,3-d]pyrimidine core formation, such as coupling ethyl cyanoacetate with halogenated intermediates (e.g., bromo-dimethoxyethane) to generate precursors .
- Catalytic Systems : Use Pd/C, CuI, or microwave-assisted conditions to enhance reaction efficiency, as demonstrated in microwave-tube syntheses (120°C, 5 minutes) .
- Purification : Employ recrystallization with dichloromethane/hexanes (1:2) or silica gel chromatography for high purity (>99% by HPLC) .
- Yield Optimization : Adjust stoichiometry (e.g., 1.05 eq. trimethylsilylacetylene) and monitor reactions via TLC (Rf ~0.45 in ethyl acetate/triethylamine/hexanes) .
What advanced techniques validate the structural integrity of this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for characteristic peaks (e.g., 4-CH at δ 2.52 ppm, methoxy groups at δ 3.70 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., CHNO: calc. 402.204, found 402.205) .
- X-Ray Crystallography : Resolve crystal structures using single-crystal X-ray diffraction (e.g., space group P2/c, R factor <0.06) for absolute configuration verification .
What in vitro/in vivo models are suitable for evaluating its antitumor activity?
Q. Methodological Answer :
- Tubulin Polymerization Assays : Quantify inhibition of microtubule assembly using purified tubulin (IC values <1 µM in analogous compounds) .
- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC values against reference drugs like paclitaxel .
- In Vivo Models : Use xenograft mouse models (e.g., subcutaneous tumor implantation) to assess tumor growth inhibition and pharmacokinetics (dose range: 10–50 mg/kg) .
How do substituent modifications influence biological activity?
Q. Structure-Activity Relationship (SAR) Insights :
- Methoxy Groups : Para-methoxybenzyl substitutions enhance solubility and binding to hydrophobic pockets (e.g., 83% yield in antitumor analogs) .
- Aryl Ethyl Chains : Dimethoxy-phenyl ethyl side chains improve antitubulin activity (e.g., compound 6 : 83% yield, IC = 0.12 µM) compared to chlorophenyl analogs .
- Core Rigidity : Methyl groups at position 4 stabilize the pyrrolo-pyrimidine scaffold, reducing metabolic degradation .
How should researchers resolve contradictions in biological activity data?
Q. Methodological Approach :
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., 37°C, 5% CO) to rule out experimental variability .
- Purity Validation : Confirm compound purity via HPLC (>99%) and elemental analysis (e.g., C: 71.62% calc. vs. 71.28% found) to exclude impurities as confounding factors .
- Computational Modeling : Use molecular docking (e.g., Autodock Vina) to predict binding modes and identify steric/electronic mismatches in SAR .
What strategies identify molecular targets beyond tubulin?
Q. Target Identification Workflow :
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down interacting proteins from cell lysates .
- CRISPR/Cas9 Screening : Perform genome-wide knockout screens to identify synthetic lethal genes .
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify changes in protein expression post-treatment .
How can researchers resolve crystal structures for structural verification?
Q. Crystallography Protocol :
- Crystallization : Grow single crystals in DMF/water (1:1) at 25°C, optimizing via vapor diffusion .
- Data Collection : Use a synchrotron source (λ = 0.71073 Å) to collect high-resolution data (≤1.0 Å) .
- Refinement : Apply SHELXL for structure refinement, ensuring R-factor convergence (<0.05) and validating with CCDC deposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
